3-氯-4-(三氟甲氧基)苯甲酰胺

描述

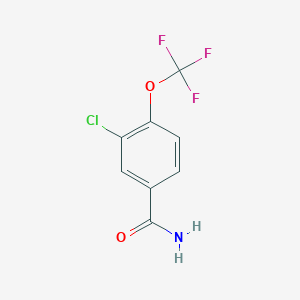

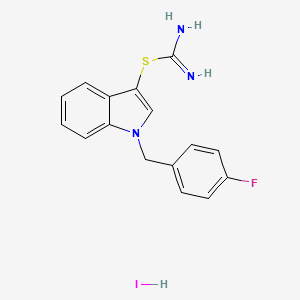

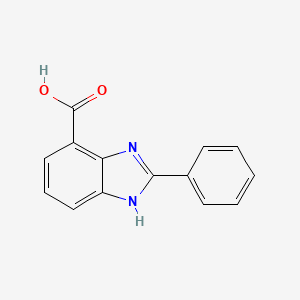

3-Chloro-4-(trifluoromethoxy)benzamide is a chemical compound with the CAS Number: 40251-61-4. It has a molecular weight of 239.58 . The compound is solid at ambient temperature .

Synthesis Analysis

The synthesis of 3-chloro-4-trifluoromethoxy benzonitrile, a related compound, has been reported. It was synthesized from 3-chloro-4-trifluoromethoxy aniline by diazotization, formaldoximation, hydrolysis, and cyanation .Molecular Structure Analysis

The IUPAC name of this compound is 3-chloro-4-(trifluoromethoxy)benzamide. Its InChI Code is 1S/C8H5ClF3NO2/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H2,13,14) .科学研究应用

Pharmaceutical Drug Development

The trifluoromethoxy group in compounds like 3-Chloro-4-(trifluoromethoxy)benzamide is known to enhance the biological activity and metabolic stability of pharmaceutical drugs . This compound can serve as a precursor in synthesizing new drugs with improved pharmacokinetic properties.

Agrochemical Formulation

Similar to its applications in pharmaceuticals, the trifluoromethoxy moiety is also valuable in agrochemistry. It can be used to develop agrochemicals with enhanced efficacy and reduced environmental impact .

Material Science

The unique physicochemical properties imparted by the trifluoromethoxy group make 3-Chloro-4-(trifluoromethoxy)benzamide a candidate for creating advanced materials with specific desired characteristics, such as increased resistance to degradation .

Organic Synthesis Methodology

This compound is utilized in organic synthesis, serving as a building block for trifluoromethoxylation reactions. It aids in the introduction of the trifluoromethoxy group into various molecular frameworks, which is a challenging task in synthetic chemistry .

Medicinal Chemistry Research

In medicinal chemistry, 3-Chloro-4-(trifluoromethoxy)benzamide is used to study the interaction between small molecules and biological targets. It helps in understanding the role of the trifluoromethoxy group in drug-receptor interactions .

Chemical Industry Innovation

The compound’s role in the development of new synthetic methodologies can lead to the production of novel fluorinated compounds. These compounds are in high demand across different sectors of the chemical industry, including the creation of new reagents .

作用机制

Target of Action

The primary target of 3-Chloro-4-(trifluoromethoxy)benzamide is the chitin synthase enzyme (CHS1) . This enzyme plays a crucial role in the synthesis of chitin, a key component of the exoskeleton in insects .

Mode of Action

3-Chloro-4-(trifluoromethoxy)benzamide acts as a chitin biosynthesis inhibitor . It interferes with the normal growth and development of insects by inhibiting the enzyme that catalyzes the polymerization of chitin . This disruption prevents the insects from undergoing normal molting or pupation .

Biochemical Pathways

The compound affects the chitin biosynthesis pathway in insects . By inhibiting the chitin synthase enzyme, it disrupts the formation of chitin, leading to abnormalities in the insect’s exoskeleton and ultimately causing the insect’s death .

Pharmacokinetics

Similar compounds are known to be absorbed orally and distributed throughout the body, with the highest concentrations found in the liver, kidney, spleen, lung, and fatty tissues . The compound is rapidly metabolized, with only low levels (1–2% of dose) found unchanged in urine .

Result of Action

The result of the compound’s action is the death of the insect pests . By inhibiting chitin synthesis, the compound prevents the insects from undergoing normal molting or pupation, leading to their death .

属性

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCMBXHASVZXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378743 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(trifluoromethoxy)benzamide | |

CAS RN |

40251-61-4 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B1362173.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1362178.png)

![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)

![2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1362201.png)

![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1362203.png)